molecular formula C12H12N2O B1309365 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 720696-71-9

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1309365
CAS No.: 720696-71-9
M. Wt: 200.24 g/mol
InChI Key: VAZHRVTXGPCPLL-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde represents a substituted pyrazole derivative characterized by specific structural features that define its chemical identity and properties. According to standardized chemical nomenclature systems, this compound contains a five-membered pyrazole ring system with two key substituents: a 2,5-dimethylphenyl group at the 3-position and an aldehyde functional group at the 4-position. The systematic name reflects the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, specifically those containing nitrogen atoms in adjacent positions within the ring structure.

The structural classification of this compound places it firmly within the pyrazole family, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: O=CC1=CNN=C1C2=CC(C)=CC=C2C, which provides a standardized method for describing the compound's connectivity. This notation system allows for precise identification and communication of the compound's structure across different chemical databases and research applications. The presence of both aromatic and aldehyde functionalities within the same molecular framework makes this compound particularly interesting from a synthetic chemistry perspective.

The compound's classification extends beyond simple structural descriptions to encompass its functional group characteristics. The aldehyde group at the 4-position of the pyrazole ring introduces significant reactivity potential, making this compound valuable as a synthetic intermediate. The dimethyl substitution pattern on the phenyl ring influences both the compound's physical properties and its chemical reactivity, affecting parameters such as solubility, melting point, and electronic distribution throughout the molecular framework.

Chemical Registry Information

The Chemical Abstracts Service has assigned the unique identifier 720696-71-9 to this compound, providing an unambiguous method for referencing this compound in scientific literature and commercial applications. This registry number serves as a critical link between the compound's various names, suppliers, and research applications, ensuring consistency across different databases and chemical inventory systems. The compound is also assigned the MDL number MFCD08059872, which provides additional identification within the Beilstein and Reaxys chemical databases.

Property Value Source
Chemical Abstracts Service Number 720696-71-9
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
MDL Number MFCD08059872
Canonical SMILES O=Cc1c[nH]nc1c1cc(C)ccc1C
InChI Key VAZHRVTXGPCPLL-UHFFFAOYSA-N

Commercial availability of this compound has been documented through multiple chemical suppliers worldwide, with reported purities typically ranging from 95% to 98%. The compound is generally supplied as a solid material, though specific physical appearance characteristics vary among suppliers. Storage recommendations typically specify refrigerated conditions between 2-8°C for long-term stability, indicating the compound's sensitivity to ambient conditions. The widespread commercial availability suggests significant research interest and synthetic utility within the chemical research community.

The International Chemical Identifier system provides the key VAZHRVTXGPCPLL-UHFFFAOYSA-N for this compound, enabling precise identification within international chemical databases. This standardized identifier system facilitates global research collaboration and ensures accurate compound identification across different software platforms and chemical information systems. The computational chemistry data available for this compound includes topological polar surface area values and partition coefficient estimates, providing insight into its potential biological and physical behavior.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational period in heterocyclic chemistry established the fundamental understanding of pyrazole structure and reactivity that continues to influence modern synthetic approaches. Knorr's initial investigations laid the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry and materials science.

The historical significance of pyrazole derivatives has grown substantially over the past several decades, with particular acceleration in pharmaceutical applications since 2016. Research indicates that pyrazole-containing compounds have emerged as privileged scaffolds in drug discovery, with numerous approved medications incorporating this heterocyclic framework. The systematic study of pyrazole derivatives has revealed their remarkable versatility, leading to applications ranging from anti-inflammatory agents to kinase inhibitors and antimicrobial compounds.

Classical synthetic methods for pyrazole construction, including the Knorr pyrazole synthesis described in 1883, established the foundation for modern approaches to these heterocyclic systems. The Knorr method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, producing structurally diverse pyrazole derivatives with defined substitution patterns. This synthetic approach remains relevant today and continues to be employed in the preparation of complex pyrazole-containing molecules for research and pharmaceutical applications.

The evolution of pyrazole chemistry has been marked by continuous improvements in synthetic methodology and expanding understanding of structure-activity relationships. Modern pyrazole synthesis incorporates advanced catalytic systems, novel reaction conditions, and sophisticated analytical techniques that allow for precise control over molecular architecture. The compound this compound represents a product of this evolutionary process, combining classical pyrazole core structure with specific substitution patterns designed to optimize particular chemical and biological properties.

Position Within Heterocyclic Chemistry Framework

Heterocyclic chemistry represents one of the most important and diverse areas of organic chemistry, encompassing compounds containing one or more heteroatoms within cyclic structures. The field is broadly classified based on ring size, degree of saturation, and the nature and number of heteroatoms present. Pyrazole derivatives, including this compound, occupy a central position within the five-membered nitrogen-containing heterocycle family, alongside related systems such as pyrrole, imidazole, and triazole.

The pyrazole ring system exhibits unique electronic properties resulting from the presence of two adjacent nitrogen atoms in a five-membered aromatic framework. This structural arrangement creates a system with six delocalized π-electrons, conferring aromatic stability while maintaining significant reactivity at specific positions. The electronic distribution within the pyrazole ring influences both the compound's chemical behavior and its potential interactions with biological targets, making these systems particularly valuable in medicinal chemistry applications.

Within the broader context of nitrogen heterocycles, pyrazole derivatives demonstrate remarkable structural diversity and functional versatility. The ability to introduce various substituents at different positions of the pyrazole ring allows for fine-tuning of molecular properties, including solubility, stability, and biological activity. The compound under investigation exemplifies this principle, with its 2,5-dimethylphenyl substituent and aldehyde functional group providing specific electronic and steric characteristics that distinguish it from other pyrazole derivatives.

The classification of pyrazole compounds within heterocyclic chemistry also encompasses their tautomeric behavior and hydrogen bonding patterns. Pyrazole systems can exist in multiple tautomeric forms, with the N-H proton capable of occupying either nitrogen position within the ring. This tautomeric flexibility influences the compound's physical properties, crystal packing arrangements, and potential interactions with other molecules. Understanding these fundamental aspects of pyrazole chemistry is essential for predicting and optimizing the behavior of specific derivatives like this compound in various chemical environments.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZHRVTXGPCPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405808
Record name 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720696-71-9
Record name 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 3-(2,5-Dimethylphenyl)-1H-Pyrazole-4-Carbaldehyde

The compound can be synthesized through various methods, often involving the condensation of suitable hydrazines with appropriate carbonyl compounds. The synthesis typically yields high purity and good yields, making it a viable candidate for further biological studies. For example, one method involves the reaction of 2,5-dimethylphenylhydrazine with an aldehyde under acidic conditions to obtain the desired pyrazole derivative .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. In experimental models, derivatives have shown significant efficacy comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, studies have reported that pyrazole derivatives exhibit potent activity against E. coli and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating bacterial infections .

Anticonvulsant and Antidepressant Effects

Research has also explored the anticonvulsant and antidepressant potential of pyrazole derivatives. For example, certain synthesized compounds have shown neuroprotective effects in models of epilepsy and depression, indicating their potential use in neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatory activityCompounds exhibited significant anti-inflammatory effects compared to diclofenac sodium .
Gökhan-Kelekçi et al. (2018)MAO-B inhibitionCertain derivatives showed high activity against both MAO-A and MAO-B isoforms .
Ahsan et al. (2022)NeuroprotectionCompounds demonstrated neuroprotective activity with promising results in anticonvulsant assays .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound 2,5-dimethylphenyl (C3) 200.24 Carbaldehyde (C4)
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-difluorophenyl (C3), phenyl (N1) 240.18 Carbaldehyde (C4), Fluorine
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (N1), phenyl (C3) 267.28 Carbaldehyde (C4), Benzoyl
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl (pyrazole), phenyl (N1) 200.24 Carbaldehyde (C4)
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 2,5-dimethylphenyl (N1), Cl (C5) 248.71 Carbaldehyde (C4), Chlorine

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethylphenyl group in the target compound increases lipophilicity, while fluorine substituents in 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde enhance electron-withdrawing effects, critical for photosynthetic electron transport (PET) inhibition .
  • N1 Substitutions : Derivatives with benzoyl () or phenyl groups () at N1 show altered steric effects, impacting antioxidant and anti-inflammatory activities .

Table 2: Bioactivity Profiles

Compound Name Bioactivity IC₅₀/Effective Concentration Mechanism/Application
This compound Antimicrobial, Antioxidant IC₅₀ ~50–100 µg/mL DPPH radical scavenging
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide PET Inhibition in Spinach Chloroplasts IC₅₀ ~10 µM Photosystem II inhibition
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Antioxidant, Anti-inflammatory Near-standard activity COX/Lipoxygenase inhibition
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Not explicitly reported N/A Structural studies

Key Findings :

  • The target compound’s methyl groups improve lipophilicity, aiding in antimicrobial activity, but its electron-donating nature may limit PET inhibition compared to fluorinated analogs .
  • Carbaldehyde Position : The C4 carbaldehyde group is conserved across derivatives, suggesting its role in redox-mediated antioxidant activity .

Key Insights :

  • The use of green solvents (e.g., K₂CO₃:glycerol) in highlights a sustainable approach compared to traditional Vilsmeier-Haack methods .
  • Microwave synthesis () reduces reaction times but may require specialized equipment .

Biological Activity

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a member of the pyrazole class, has gained attention for its diverse biological activities. This compound features a pyrazole ring with a 2,5-dimethylphenyl substituent at the 3-position and an aldehyde functional group at the 4-position. Its structural properties suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound's molecular formula is C12H13N2O, and it possesses unique reactivity due to the presence of the aldehyde group, which is prone to nucleophilic attack. This feature allows for various electrophilic substitution reactions, making it a versatile building block in organic synthesis.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has highlighted its potential against various cancer cell lines:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HCT-116 (colon cancer)

In vitro assays demonstrated that this compound and its derivatives can inhibit cell proliferation effectively. For instance, certain derivatives showed IC50 values comparable to established anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial effects. Studies have reported varying degrees of susceptibility against different bacterial and fungal species. The mechanism involves disrupting microbial cell integrity and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In comparative studies with standard anti-inflammatory drugs like diclofenac sodium, some derivatives exhibited comparable efficacy in reducing inflammation markers such as TNF-α and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways.
  • Cell Signaling Modulation : The compound influences various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects .

Study 1: Anticancer Activity

A study focused on the synthesis of various pyrazole derivatives including this compound demonstrated significant anticancer properties against MCF7 and HCT-116 cell lines. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity levels.

CompoundCell LineIC50 (µM)
DMPPPCMCF715
DMPPPCHCT-11620

Study 2: Anti-inflammatory Activity

In an evaluation of anti-inflammatory properties, a series of pyrazole derivatives were tested against carrageenan-induced edema in mice. The results showed that several compounds exhibited notable reductions in swelling comparable to indomethacin.

CompoundInhibition (%)Standard Drug
Compound A75%Diclofenac
Compound B70%Indomethacin

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and aromatic substituents .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.22 Å) and confirms the planar pyrazole ring .
  • IR : Confirms aldehyde C=O stretching (~1680 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

How should researchers resolve discrepancies between experimental and computational NMR data?

Advanced
Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

  • DFT calculations : Compare experimental NMR shifts with gas-phase and solvent-modeled (e.g., PCM) data .
  • Cross-validation : Use HSQC/HMBC NMR to confirm coupling patterns and eliminate misassignments .
  • Dynamic effects : Analyze variable-temperature NMR to account for rotational barriers .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced
Challenges include disorder in the aldehyde group or dimethylphenyl orientation. Solutions:

  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion .
  • Software tools : Use SHELXL for robust refinement of disordered regions .
  • Twinned crystals : Apply the Hooft parameter in PLATON to correct for twinning .

What biological activities have been explored for structurally analogous pyrazole carbaldehydes?

Basic
Analogous compounds exhibit:

  • Antimicrobial activity : Derivatives with fluorophenyl groups show MIC values of 8–32 µg/mL against E. coli and S. aureus .
  • Enzyme inhibition : Aldehyde-containing pyrazoles inhibit COX-2 (IC₅₀ ~5 µM) .
    Note : Direct biological data for this compound is limited, necessitating SAR studies.

How can computational modeling guide the design of derivatives for enhanced bioactivity?

Q. Advanced

  • Docking studies : Target enzymes (e.g., DHFR) using AutoDock Vina to predict binding affinities .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • ADMET prediction : Use SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risks .

What protocols ensure purity and identity validation in large-scale synthesis?

Q. Methodological

  • HPLC : Use a C18 column (ACN:H₂O = 70:30) to confirm purity >98% .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 71.98%, H: 6.04%, N: 13.99%) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 201.1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.